Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate - 1356109-81-3

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate

Catalog Number: EVT-1469160
CAS Number: 1356109-81-3
Molecular Formula: C13H17FN2O2
Molecular Weight: 252.289
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate []

Compound Description: This compound consists of a piperazine ring substituted with a tert-butyl carboxylate group and a quinoline moiety, which is further connected to a pyrimidine ring bearing a 4-methoxyphenyl substituent. The crystal structure of this compound reveals a chair conformation for the piperazine ring, along with specific dihedral angles between the aromatic ring systems. []

Relevance: Although this compound differs significantly from tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, both share a common structural motif - the presence of a tert-butyl carboxylate group attached to a nitrogen-containing heterocycle. This structural feature is likely crucial for the biological activity or physicochemical properties of both compounds. []

tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate []

Compound Description: This compound is an indole derivative bearing a chlorine atom at the 6-position and a boronate ester group at the 3-position. The nitrogen atom of the indole ring is protected with a tert-butyl carboxylate group. The compound was synthesized via a three-step process and characterized by spectroscopic techniques, including X-ray diffraction. []

Relevance: Similar to tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, this compound contains a tert-butyl carboxylate group linked to a nitrogen-containing heterocycle (indole in this case). Additionally, both compounds feature a halogen substituent on the aromatic ring system, suggesting a potential role of halogenation in their biological activity. []

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate []

Compound Description: This compound features a piperazine ring substituted with a tert-butyl carboxylate group and an oxadiazole moiety. The oxadiazole ring is further connected to a 3-fluorophenyl group. The crystal structure of this compound reveals intermolecular interactions involving weak C—H⋯O hydrogen bonds and aromatic π–π stacking. This compound has been investigated for its antibacterial and anthelmintic activity. []

Relevance: This compound shares significant structural similarity with tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. Both compounds have a tert-butyl carboxylate group attached to a nitrogen-containing heterocycle (piperazine and azetidine, respectively). Furthermore, both compounds contain a fluorinated aromatic ring system (3-fluorophenyl and 6-fluoropyridin-2-yl, respectively), suggesting that this structural element might be essential for their biological activity. []

tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate []

Compound Description: This compound comprises a piperazine ring with a tert-butyl carboxylate substituent and an oxadiazole ring connected to a 3-(trifluoromethoxy)phenyl group. Crystallographic analysis reveals a chair conformation for the piperazine ring and intermolecular interactions mediated by C—H⋯O hydrogen bonds. []

Relevance: This compound exhibits structural parallels to tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate through the common presence of a tert-butyl carboxylate group attached to a nitrogen-containing heterocycle. Additionally, both compounds incorporate fluorinated aromatic systems, albeit with different fluorine-containing substituents (trifluoromethoxyphenyl and 6-fluoropyridin-2-yl, respectively). []

6-(azepan-1-yl)-N-carbamimidoylnicotinamide (9) []

Compound Description: This compound is a derivative of hexamethylene amiloride (HMA) and demonstrates potent inhibition of influenza A M2 ion channel currents. It exhibits greater potency than amantadine or HMA and competes with amantadine for binding sites on the M2 channel, as suggested by molecular docking simulations. []

Relevance: While not directly structurally analogous to tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, this compound shares the presence of a pyridine ring as a key structural element. This suggests a possible connection in their target activity, as modifications on pyridine rings might be a strategy for developing compounds targeting specific biological pathways. []

tert-Butyl 4′-(carbamimidoylcarbamoyl)-2′,3-dinitro-[1,1′-biphenyl]-4-carboxylate (27) []

Compound Description: This compound is another hexamethylene amiloride (HMA) derivative, showing effective inhibition of both amantadine-sensitive and -resistant forms of the influenza A M2 ion channel. It displays enhanced efficacy compared to amantadine and HMA, particularly against a resistant M2 variant encoding a serine to asparagine mutation at position 31 (S31N). []

Relevance: Despite significant structural differences from tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, this compound shares the presence of a tert-butyl carboxylate group as a common feature. This specific group might play a crucial role in the physicochemical properties or activity of both compounds. []

3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine (5d) []

Compound Description: This compound, a potential ligand for nicotinic receptors, is synthesized through a Stille coupling reaction involving [11C]iodomethane and a stannylated pyridine derivative. The compound incorporates a radiolabeled methyl group ([11C]-methyl) at the 5-position of the pyridine ring and an azetidine ring linked to the 3-position via a methoxy group. []

Relevance: This compound bears direct structural similarity to tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, with both compounds featuring an azetidine ring as a core structural component. This suggests a potential overlap in their biological activity or target receptors. Although the substitutions on the azetidine and pyridine rings differ, the shared presence of these rings points to a possible common target or mechanism of action. []

7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole ([18F]T807) []

Compound Description: This compound is a radiolabeled PET tracer used for imaging paired helical filaments of tau protein. It is synthesized via a one-step radiofluorination method. []

Relevance: This compound shares a crucial structural feature with tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate: the presence of a fluorinated pyridine ring. Although the position of the fluorine substituent and the overall scaffold differ, the shared fluoropyridine moiety could indicate a potential overlap in their binding affinity to specific target proteins or receptors. []

4-chloro-7-hydroxyquinazolin-6-yl pivalate (1) []

Compound Description: This compound is a known chemical used as a starting material in the synthesis of d3-poziotinib hydrochloride, a deuterated analog of the anticancer drug poziotinib. []

Relevance: Although this compound does not bear a direct structural resemblance to tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, it is a precursor to d3-poziotinib hydrochloride, which contains a tert-butyl carboxylate group. This suggests that introducing a tert-butyl carboxylate moiety might be a common strategy in medicinal chemistry to modify the pharmacokinetic properties or activity of drug candidates. []

Properties

CAS Number

1356109-81-3

Product Name

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate

IUPAC Name

tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate

Molecular Formula

C13H17FN2O2

Molecular Weight

252.289

InChI

InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-9(8-16)10-5-4-6-11(14)15-10/h4-6,9H,7-8H2,1-3H3

InChI Key

BZMVGOIBDSUZGE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.